Cas no 1448058-80-7 (1-methanesulfonyl-N-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}piperidine-4-carboxamide)

1-Methanesulfonyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}piperidine-4-carboxamide is a specialized organic compound featuring a piperidine-4-carboxamide core functionalized with a methanesulfonyl group and a trifluoromethyl-substituted pyrazole moiety. Its structural design confers advantageous properties, including enhanced metabolic stability and selective binding affinity, making it a valuable intermediate in medicinal chemistry and drug discovery. The trifluoromethyl group improves lipophilicity and bioavailability, while the sulfonyl and carboxamide functionalities contribute to its reactivity and potential as a pharmacophore. This compound is particularly relevant in the development of targeted therapeutics, offering a versatile scaffold for further derivatization in the synthesis of biologically active molecules.
1-methanesulfonyl-N-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}piperidine-4-carboxamide structure
1448058-80-7 structure
Product Name:1-methanesulfonyl-N-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}piperidine-4-carboxamide
CAS No:1448058-80-7
MF:C13H19F3N4O3S
MW:368.375171899796
CID:6427529
PubChem ID:71808038
Update Time:2025-07-31

1-methanesulfonyl-N-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}piperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-methanesulfonyl-N-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}piperidine-4-carboxamide
    • F6439-4763
    • 1-methanesulfonyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}piperidine-4-carboxamide
    • AKOS024562529
    • 1-methylsulfonyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]piperidine-4-carboxamide
    • 1-(methylsulfonyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide
    • 1448058-80-7
    • Inchi: 1S/C13H19F3N4O3S/c1-24(22,23)20-7-2-10(3-8-20)12(21)17-5-9-19-6-4-11(18-19)13(14,15)16/h4,6,10H,2-3,5,7-9H2,1H3,(H,17,21)
    • InChI Key: NHXDAVYWGVDXPV-UHFFFAOYSA-N
    • SMILES: S(C)(N1CCC(C(NCCN2C=CC(C(F)(F)F)=N2)=O)CC1)(=O)=O

Computed Properties

  • Exact Mass: 368.11299614g/mol
  • Monoisotopic Mass: 368.11299614g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 542
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 92.7Ų

1-methanesulfonyl-N-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}piperidine-4-carboxamide Pricemore >>

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Additional information on 1-methanesulfonyl-N-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}piperidine-4-carboxamide

1-Methanesulfonyl-N-{2-[3-(Trifluoromethyl)-1H-Pyrazol-1-yl]ethyl}Piperidine-4-Carboxamide: A Comprehensive Overview

CAS No. 1448058-80-7, commonly referred to as 1-methanesulfonyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}piperidine-4-carboxamide, is a highly specialized chemical compound with significant potential in the field of pharmaceutical research and development. This compound has garnered attention due to its unique structural features and promising pharmacological properties, making it a subject of extensive scientific investigation.

The molecular structure of this compound is characterized by a piperidine ring, which serves as the central framework, substituted with a methanesulfonyl group at the 4-position and an N-substituent containing a trifluoromethyl-pyrazole moiety. The presence of the trifluoromethyl group introduces electronic effects that enhance the compound's stability and bioavailability, while the pyrazole ring contributes to its potential as a bioisostere in drug design. Recent studies have highlighted the importance of such structural elements in modulating pharmacokinetic properties and enhancing therapeutic efficacy.

One of the most notable aspects of this compound is its synthesis methodology. Researchers have employed advanced techniques such as Suzuki coupling and microwave-assisted synthesis to achieve high yields and purity levels. These methods not only ensure the scalability of production but also pave the way for further modifications to explore its analogs for diverse applications. The use of trifluoromethyl groups in organic synthesis has been a focal point in recent years, with studies demonstrating their role in improving drug-likeness by enhancing solubility and reducing metabolic liabilities.

In terms of biological activity, this compound has shown promise in various assays targeting key therapeutic areas such as inflammation, cancer, and neurodegenerative diseases. For instance, recent findings suggest that it exhibits potent inhibitory activity against certain kinases involved in cellular signaling pathways. This makes it a valuable lead compound for drug discovery programs aimed at developing novel therapeutics with high specificity and efficacy.

The pharmacokinetic profile of this compound has also been extensively studied, revealing favorable absorption and distribution characteristics. Preclinical studies indicate that it achieves optimal concentrations in target tissues while maintaining low systemic toxicity, which is crucial for its potential translation into clinical settings. Furthermore, its metabolic stability has been evaluated using in vitro models, providing insights into its suitability for chronic administration regimens.

From an environmental perspective, the compound's biodegradability and ecological impact have been assessed to ensure compliance with regulatory standards. These evaluations are essential for determining its sustainability profile and minimizing risks associated with large-scale manufacturing or disposal.

In conclusion, CAS No. 1448058-80-7 represents a cutting-edge advancement in chemical innovation, offering a versatile platform for exploring new therapeutic interventions. Its unique combination of structural features, coupled with robust preclinical data, positions it as a compelling candidate for further development in the pharmaceutical industry.

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